3-(2,5-dimethoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide
Description
This compound features a propanamide backbone substituted with a 2,5-dimethoxyphenyl group at position 3, a phenyl group at the amide nitrogen, and a 2H-tetrazole ring at position 2. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . Its molecular formula is C₁₉H₂₁N₅O₃, with a molecular weight of 367.41 g/mol .
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-14-8-9-16(26-2)12(10-14)11-15(17-20-22-23-21-17)18(24)19-13-6-4-3-5-7-13/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZVOCCMLCNVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting with the preparation of the core phenyl and dimethoxyphenyl components. These components are then combined through a series of reactions, including amidation and tetrazole formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(2,5-Dimethoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 3-(2,5-Dimethoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The following table summarizes key structural and functional differences:
Key Observations:
- Substituent Position Effects : The 2,5-dimethoxyphenyl group in the target compound likely enhances electron-donating effects compared to 2,3-dimethoxy () or single methoxy () analogues, influencing receptor binding .
- Biological Activity : While the target compound lacks explicit target data, structurally related Compound 11b () shows potent CK1δ inhibition (IC₅₀ = 4 nM), suggesting that the 2,5-dimethoxyphenyl group may synergize with heterocyclic scaffolds for kinase targeting .
Biological Activity
3-(2,5-dimethoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₈H₁₉N₅O₃
- Molecular Weight : 353.38 g/mol
- CAS Number : 849675-66-7
Antihypertensive Activity
Research has demonstrated that derivatives of tetrazole compounds exhibit significant antihypertensive effects. A study evaluated a series of compounds, including those related to this compound, showing promising results in lowering blood pressure through angiotensin II receptor antagonism. The biological evaluation included:
- DPPH Assay : Assessing antioxidant potential.
- Antihypertensive Assay : Evaluating blood pressure-lowering effects.
The results indicated that these compounds could effectively reduce hypertension while exhibiting lower gastrointestinal absorption, which is critical for therapeutic applications .
Antioxidant Activity
The DPPH assay results indicated that the synthesized derivatives exhibited free radical scavenging capabilities exceeding those of the parent drug. This suggests that modifications to the tetrazole structure can enhance antioxidant properties, potentially offering protective effects against oxidative stress-related diseases .
Urease Inhibition
Urease inhibition is another significant biological activity associated with this compound. The study revealed that several derivatives showed effective urease inhibitory actions, which could have implications for treating conditions like urease-related infections and kidney stones. Molecular docking studies supported these findings by demonstrating strong interactions between the derivatives and the urease enzyme's active site .
Antibacterial Activity
The antibacterial potential was assessed using agar well diffusion methods. Compounds related to this compound exhibited notable activity against various bacterial strains, indicating their potential as antimicrobial agents .
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of various tetrazole derivatives, including this compound. The synthesized compounds underwent rigorous characterization through techniques such as FTIR and NMR spectroscopy, confirming their structural integrity and purity before biological testing .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on the active derivatives revealed critical insights into their binding affinities and mechanisms of action against targeted enzymes like urease. The docking scores indicated strong interactions with key residues in the enzyme's active site, suggesting a rational basis for their inhibitory effects .
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Results Summary |
|---|---|---|
| Antihypertensive | Blood Pressure Measurement | Significant reduction compared to control |
| Antioxidant | DPPH Assay | Higher scavenging activity than parent compound |
| Urease Inhibition | Enzyme Inhibition Assay | Effective inhibition observed in multiple derivatives |
| Antibacterial | Agar Well Diffusion | Notable activity against tested bacterial strains |
Table 2: Molecular Docking Scores
| Compound Code | Docking Score |
|---|---|
| AV4 | -2.512 |
| Standard (AHA) | -11.619 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
